N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide
Description
This compound features a benzamide core substituted with a dimethylaminophenyl group and a pyridin-4-ylmethyl carbamoyl moiety.
Properties
IUPAC Name |
N-[(Z)-1-[4-(dimethylamino)phenyl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-28(2)21-10-8-18(9-11-21)16-22(27-23(29)20-6-4-3-5-7-20)24(30)26-17-19-12-14-25-15-13-19/h3-16H,17H2,1-2H3,(H,26,30)(H,27,29)/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFIKGSXJJYEI-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CC=NC=C2)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-dimethylaminobenzaldehyde with pyridine-4-carboxamide under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and palladium-catalyzed reactions are often employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A : N-[(Z)-2-(4-Methoxyphenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-ethenyl]-benzamide (Synonyms: MolPort-000-433-175, ZINC12377900)
- Key Differences: Methoxy (-OCH₃) replaces dimethylamino (-N(CH₃)₂) at the phenyl position.
- Implications: Methoxy is less basic than dimethylamino, reducing solubility in acidic environments. Electron-withdrawing methoxy may decrease π-π stacking efficiency compared to dimethylamino’s electron-donating nature.
- Molecular Weight : ~416 g/mol (estimated from analogues).
Compound B : N-[(E)-1-(4-Chlorophenyl)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]-4-methoxybenzamide
- Key Differences: Chlorophenyl and pyridin-3-ylmethyl substituents instead of dimethylaminophenyl and pyridin-4-ylmethyl.
- Implications :
- Chlorine’s electronegativity may enhance binding to hydrophobic pockets.
- Pyridin-3-ylmethyl vs. pyridin-4-ylmethyl alters spatial orientation of the carbamoyl group.
- Collision Cross-Section (CCS) : 200.6 Ų ([M+H]+), suggesting a compact conformation .
Compound C : N-{2-(2-Ethoxyphenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}benzamide
- Key Differences: Ethoxyphenyl and methoxyanilino substituents replace dimethylaminophenyl and pyridin-4-ylmethyl carbamoyl.
- Molecular Weight: 416.47 g/mol (C₂₅H₂₄N₂O₄) .
Pharmacological and Physicochemical Properties
Biological Activity
N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and molecular biology. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethylamino group, a pyridine moiety, and a vinyl linkage, which are critical for its biological interactions. The molecular formula can be represented as follows:
This structure suggests potential interactions with biological targets such as enzymes and receptors due to the presence of nitrogen-rich groups.
Research indicates that N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide acts primarily as an inhibitor of certain enzymes involved in cancer progression. Its mechanism includes:
- Inhibition of DNA Methyltransferases (DNMTs) : Similar compounds have shown efficacy against DNMTs, which are crucial in epigenetic regulation and cancer cell proliferation. Studies indicate that modifications in the compound's structure can enhance its inhibitory potency against DNMT1 and DNMT3A, two key enzymes involved in DNA methylation processes .
2. Cytotoxicity Studies
Table 1: Cytotoxicity of N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide against Various Cell Lines
The compound exhibited significant cytotoxicity against leukemia KG-1 cells, with an IC50 value of 0.9 µM, indicating potent anti-cancer properties comparable to established chemotherapeutics . In addition, it demonstrated moderate activity against lung (A549) and cervical (HeLa) cancer cell lines.
Case Study 1: Inhibition of DNMTs
In a study evaluating various derivatives of benzamide compounds, N-{2-(4-Dimethylamino-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide was identified as one of the most effective DNMT inhibitors with an EC50 value of 0.9 µM against DNMT3A . This highlights its potential application in reactivating silenced tumor suppressor genes.
Case Study 2: Optical Properties and Bioactivity
Another investigation focused on the optical properties of cycloplatinated complexes derived from similar structures found that the incorporation of dimethylamino groups enhanced bioactivity through improved solubility and cellular uptake . This suggests that modifications to the base structure can lead to compounds with better therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
